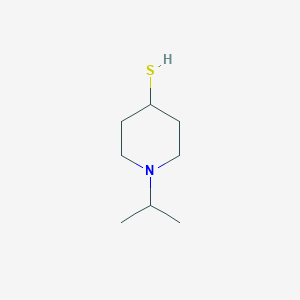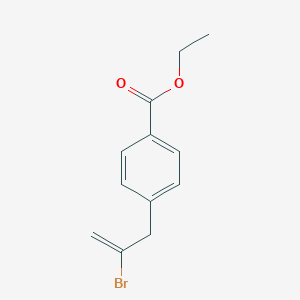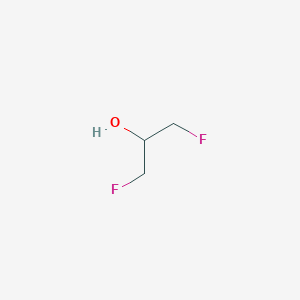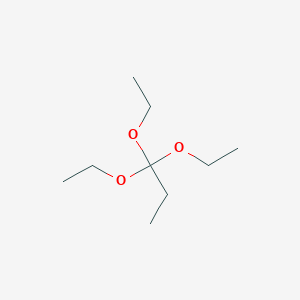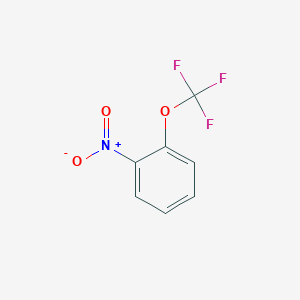![molecular formula C10H18O2 B128848 Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) CAS No. 151851-03-5](/img/structure/B128848.png)
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is a bicyclic compound that has been of interest in scientific research due to its unique structural characteristics. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is not fully understood. However, it is believed that this compound may interact with cellular membranes and alter their properties. This may lead to changes in cellular signaling pathways and ultimately result in the observed biological effects.
Biochemische Und Physiologische Effekte
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound may exhibit anti-cancer activity, inhibit the growth of bacteria, and have anti-inflammatory effects. In vivo studies have shown that this compound may have analgesic and anti-convulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) in lab experiments is its unique structural characteristics. This compound has a bicyclic structure that may make it useful as a building block for the synthesis of new compounds. However, one limitation of using this compound in lab experiments is its limited availability. This compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI). One direction is the study of its potential as a drug delivery system. This compound may be useful for delivering drugs to specific cells or tissues in the body. Another direction is the study of its potential as a chiral building block for the synthesis of new compounds. This compound may be useful for the synthesis of new drugs or materials with unique properties. Additionally, the study of the mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) may lead to the discovery of new cellular signaling pathways and potential drug targets.
Synthesemethoden
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been synthesized using various methods, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction method involves the reduction of an aromatic compound using sodium metal and liquid ammonia. Both methods have been used to synthesize Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) with high yields.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug delivery system and as a potential anti-cancer agent. In materials science, Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential as a building block for the synthesis of new materials. In organic chemistry, this compound has been studied for its potential as a chiral building block for the synthesis of new compounds.
Eigenschaften
CAS-Nummer |
151851-03-5 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1R,2R,4S,5S)-2,4-diethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9-,10+ |
InChI-Schlüssel |
NBXOWSNUZMERBJ-YNFQOJQRSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)OCC |
SMILES |
CCOC1CC(C2C1C2)OCC |
Kanonische SMILES |
CCOC1CC(C2C1C2)OCC |
Synonyme |
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



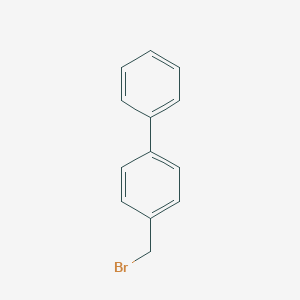
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
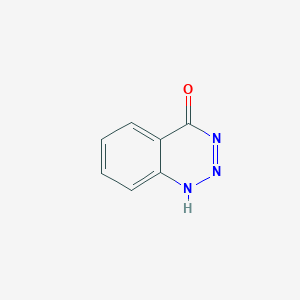
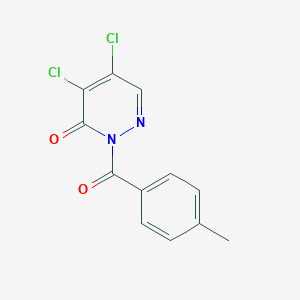
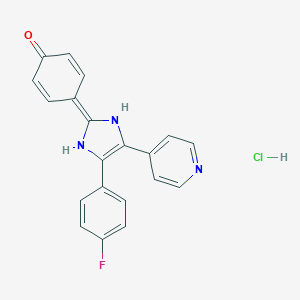

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
